molecular formula C12H8Cl2N6 B2626768 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline CAS No. 672951-56-3

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline

Cat. No.: B2626768
CAS No.: 672951-56-3
M. Wt: 307.14
InChI Key: VHSXJSOVADJDNI-UHFFFAOYSA-N
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Description

“3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline” is a chemical compound . It has been mentioned in the context of the design and synthesis of new bis (1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines) and bis ( (quinoxalin-2-yl)phenoxy)alkanes as potential anti-breast cancer agents .


Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol and o-phenylenediamine derivatives . This process yields the corresponding bis (1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine) derivatives and bis (quinoxaline) derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Facile and Efficient Synthesis : A study by Aggarwal et al. (2012) discusses the synthesis of various 3,10-disubstituted-bis-1,2,4-triazolo[4,3-a][3′,4′-c]quinoxalines through copper dichloride mediated oxidative intramolecular cyclization, showcasing a novel approach to generating these compounds efficiently Aggarwal, R., Sumran, G., Yadav, M., & Anju, 2012.

Chemical Reactions and Derivatives : Another research avenue includes the design and synthesis of certain substituted quinoxalines as antimicrobial agents, highlighting the antimicrobial potential of these compounds. Badran, Abouzid, and Hussein (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, demonstrating their application in creating compounds with potent antibacterial activity Badran, M., Abouzid, K., & Hussein, M., 2003.

Biological Activity Evaluation : Kumar et al. (2010) focused on synthesizing and evaluating the biological activity of imidazo[2,1-b]-1,3,4-thiadiazolo[2,3-c]-s-triazoles and related compounds, showcasing the diverse biological activities of these heterocyclic systems Kumar, P., Kuamr, A., Mohan, L. J., & Makrandi, J. K., 2010.

Pharmaceutical Interest : Lauria et al. (2008) reported on the pharmaceutical interest in derivatives of the heterocyclic system 1,12,12a,12b-tetrahydrobis-1,2,4-triazolo[4,3-a:3′,4′-c]quinoxaline, obtained by double site- and regio-selective 1,3-dipolar cycloaddition, indicating the potential pharmaceutical applications of these compounds Lauria, A., Guarcello, A., Dattolo, G., & Almerico, A. M., 2008.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline involves the reaction of 3,10-diaminoquinoxaline with formaldehyde and hydrochloric acid to form the intermediate 3,10-bis(chloromethyl)quinoxaline. This intermediate is then reacted with sodium azide and copper(I) iodide to form the final product.", "Starting Materials": [ "3,10-diaminoquinoxaline", "formaldehyde", "hydrochloric acid", "sodium azide", "copper(I) iodide" ], "Reaction": [ "Step 1: 3,10-diaminoquinoxaline is dissolved in a mixture of formaldehyde and hydrochloric acid and heated to reflux for several hours.", "Step 2: The resulting mixture is cooled and the solid product is filtered and washed with water.", "Step 3: The solid product is then dissolved in a mixture of sodium azide and copper(I) iodide in DMF and heated to reflux for several hours.", "Step 4: The resulting mixture is cooled and the solid product is filtered and washed with water to yield 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline." ] }

CAS No.

672951-56-3

Molecular Formula

C12H8Cl2N6

Molecular Weight

307.14

IUPAC Name

3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

InChI

InChI=1S/C12H8Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h1-4H,5-6H2

InChI Key

VHSXJSOVADJDNI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)CCl)CCl

solubility

not available

Origin of Product

United States

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